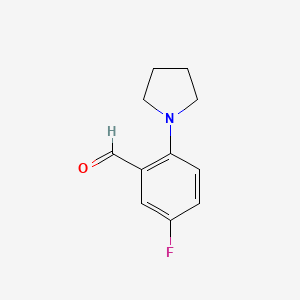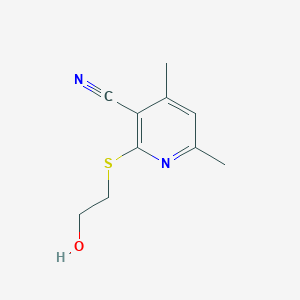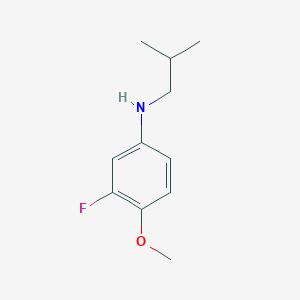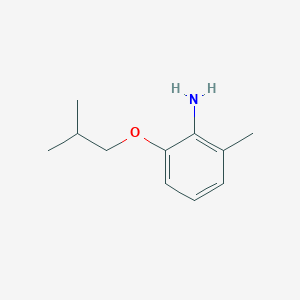
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide
説明
“4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide” is a chemical compound with potential applications in various research fields . It is also known as AF-Picolinamide.
Synthesis Analysis
The synthesis of this compound involves the addition of 4-(4-amino-2-fluorophenoxy)-N-methyl-pyridine carboxamide or 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide and compounds to toluene. The mixture is then refluxed for about 6 hours to precipitate a brown solid. After filtration and drying, the title compounds are obtained .Molecular Structure Analysis
The molecular structure of this compound has been studied using docking and quantitative structure-activity relationship (QSAR) methods. These studies have helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using docking techniques. These studies have helped to understand the orientations and preferred active conformities of these inhibitors .科学的研究の応用
c-Met Kinase Inhibition
This compound has been studied for its potential as a c-Met kinase inhibitor . c-Met is a receptor tyrosine kinase expressed in endothelial and epithelial cells, playing a crucial role in various physiological processes. However, its dysregulation is implicated in cancer, particularly in the metastatic process . The compound’s derivatives have been docked with c-Met kinase to study their inhibitory activity, which is crucial for developing new cancer therapies.
Quantitative Structure–Activity Relationship (QSAR) Modeling
The compound is used in QSAR modeling to predict biological activities, such as inhibitory concentrations (IC50 values), based on molecular features . This application is significant in drug design, allowing researchers to understand the relationship between chemical structure and biological activity without extensive empirical testing.
Comparative Molecular Similarity Analysis (CoMSIA)
CoMSIA is a technique used to analyze the molecular features that contribute to high inhibitory activity. The compound and its derivatives have been included in CoMSIA models to help understand the steric, electrostatic, hydrophobic, and hydrogen bond-donor interactions that are important for activity .
Multiple Linear Regression (MLR) with Topological Vectors
MLR is another statistical method used in QSAR studies. The compound’s derivatives have been analyzed using MLR with topological vectors to create predictive models for biological activity, aiding in the rational design of new compounds .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, such as the compound , are synthesized for their unique physical, chemical, and biological properties. They are used in creating new pharmaceuticals and agricultural products with improved characteristics .
Radiobiology and Imaging Agents
Derivatives of the compound are explored for their potential as imaging agents in radiobiology, particularly those substituted with F-18, which could be used in local radiotherapy of cancer .
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. Compounds like 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide are investigated for their potential to improve physical, biological, and environmental properties of agricultural active ingredients .
Novel Quinolone Compounds Synthesis
The compound is used in the synthesis of novel quinolone compounds, which are applied as inhibitors for specific enzymes like S-nitrosoglutathione reductase (GSNOR), an enzyme involved in various biological processes including nitric oxide signaling .
将来の方向性
特性
IUPAC Name |
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)11-7-9(4-5-17-11)19-12-3-2-8(15)6-10(12)14/h2-7H,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBWVYCBILWPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B1386239.png)


![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine](/img/structure/B1386242.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline](/img/structure/B1386244.png)
![N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1386246.png)

![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)





